2-Chloro-4-fluoro-5-nitropyrimidine

HDAC Inhibitor Epigenetics Cancer

Researchers requiring regioselective SNAr building blocks often face limited access to fluorinated 5-nitropyrimidine scaffolds. 2-Chloro-4-fluoro-5-nitropyrimidine (CAS 1416373-40-4) solves this by enabling: • Construction of GPR119 agonists with sub-nanomolar EC50 via C4 fluoro engagement. • Synthesis of HDAC inhibitors with IC50 = 219 nM in HeLa extracts. • Sequential Pd-catalyzed aminations for unsymmetrical di-substituted pyrimidine libraries. Supplied at 98% purity with reliable global shipping.

Molecular Formula C4HClFN3O2
Molecular Weight 177.52 g/mol
CAS No. 1416373-40-4
Cat. No. B11796958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-fluoro-5-nitropyrimidine
CAS1416373-40-4
Molecular FormulaC4HClFN3O2
Molecular Weight177.52 g/mol
Structural Identifiers
SMILESC1=C(C(=NC(=N1)Cl)F)[N+](=O)[O-]
InChIInChI=1S/C4HClFN3O2/c5-4-7-1-2(9(10)11)3(6)8-4/h1H
InChIKeyZAGRRWPIYKNPOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-4-fluoro-5-nitropyrimidine (CAS 1416373-40-4) — Supplier Comparison & Technical Specifications


2-Chloro-4-fluoro-5-nitropyrimidine (CAS 1416373-40-4) is a heteroaryl halide building block with molecular formula C₄HClFN₃O₂ and a molecular weight of 177.52 g/mol . As a member of the chloro-substituted 5-nitropyrimidine class, this electron-deficient scaffold is widely employed in medicinal chemistry for the construction of bioactive nucleoside analogs and kinase-targeted libraries [1]. The compound is typically offered at 98% purity by specialized chemical suppliers, and its exact structural identity is confirmed by the SMILES string: O=[N+]([O-])c1cnc(Cl)nc1F .

Regioselective SNAr scaffold for sequential derivatization
Introduces fluorine pharmacophore at C4 for bioactivity studies
Supports kinase-targeted and epigenetic probe library construction

Why 2-Chloro-4-fluoro-5-nitropyrimidine Cannot Be Replaced by Generic 5-Nitropyrimidine Analogs


In the context of lead optimization and SAR-driven library synthesis, direct substitution of 2-Chloro-4-fluoro-5-nitropyrimidine with in-class analogs such as 2,4-dichloro-5-nitropyrimidine or non-fluorinated pyrimidines is scientifically invalid. The specific regiochemical arrangement of the C2 chloro and C4 fluoro substituents dictates the sequence and chemoselectivity of nucleophilic aromatic substitution (SNAr) events [1]. Furthermore, the presence of the fluorine atom at the C4 position of the 5-nitropyrimidine scaffold has been quantitatively linked to enhanced biological target engagement in GPR119 agonist programs [2]. Consequently, substituting this compound with a non-fluorinated analog or one with alternative halogen placement will likely result in divergent synthetic pathways and, critically, loss of the targeted pharmacological activity described below.

C4 fluorine directly influences target engagement; non-fluorinated analogs may reduce bioactive response in reported GPR119 assays.
Regiochemistry governs SNAr sequence; symmetrical dichloro analogs lack site selectivity and can lead to divergent synthetic routes.
Fluorine at C4 alters electronic profile and chemoselectivity compared to 4,6-dichloro-5-nitropyrimidine; scaffold behavior may not transfer directly.

Quantitative Differentiation of 2-Chloro-4-fluoro-5-nitropyrimidine: Potency, Reactivity & Selectivity Evidence


HDAC Inhibition: Direct Potency Comparison of 2-Chloro-4-fluoro-5-nitropyrimidine Derivative

Derivatives synthesized from 2-Chloro-4-fluoro-5-nitropyrimidine serve as HDAC inhibitor pharmacophores. A specific derivative (BDBM50141177/CHEMBL3759583) exhibits an IC50 of 219 nM against human HDAC in HeLa cell nuclear extracts [1]. This value is provided in direct comparison to standard HDAC inhibitors or internal SAR baselines evaluated in the same assay system.

HDAC Inhibition
Class-level inference
IC₅₀ 219 nM
Supports development of nanomolar epigenetic probes
HeLa nuclear extract; derivative data; review source
HDAC Inhibitor Epigenetics Cancer

GPR119 Agonism: Functional Activity Enhancement via 2-Fluoro Substitution on 5-Nitropyrimidine Core

In a systematic SAR study of 5-nitropyrimidine analogs, the introduction of a 2-fluoro substituent on the pendant aryl group at the C4 position of the 5-nitropyrimidine scaffold consistently increased GPR119 agonistic activity. Derivatives with the (2-fluoro-4-methylsulfonyl)phenylamino group (compounds 8, 10, 12, 14) exhibited more potent GPR119 activation compared to their non-fluorinated counterparts (compounds 7, 9, 11, 13) in all evaluated cases [1]. The optimized fluorinated isopropyl carbamate compound (compound 8) achieved a best-in-series EC50 of 0.6 nM [2].

GPR119 Agonism
Head-to-head reported
Fluorinated vs non-fluorinated: consistent activation gain; best EC₅₀ 0.6 nM
Fluorine pattern supports sub-nanomolar agonist SAR exploration
Cell-based assay; derivative comparison
GPR119 Agonist Type 2 Diabetes Metabolic Disease

Differential Chemoselectivity: Fluorine Substitution Alters SNAr Regiochemical Outcome

The unique 2-chloro-4-fluoro substitution pattern of this compound provides a distinct chemoselectivity profile in palladium-catalyzed amination reactions compared to the widely used symmetric 4,6-dichloro-5-nitropyrimidine scaffold. While 4,6-dichloro-5-nitropyrimidine often exhibits poor regioselectivity in SNAr due to symmetrical activation, the presence of a fluorine at C4 in 2-Chloro-4-fluoro-5-nitropyrimidine differentially modulates the electrophilicity of the C2 and C4 positions, enabling more controlled sequential derivatization [1]. This allows for the synthesis of unsymmetrical di-substituted pyrimidines that are inaccessible via symmetric dihalo analogs [2].

Chemoselectivity
Class-level inference
Enables sequential, site-selective Pd-catalyzed amination
Regiochemical control supports unsymmetrical library synthesis
Qualitative reactivity differentiation; validate in your system
Nucleophilic Substitution MedChem Synthesis Library Construction

Optimal Deployment Scenarios for 2-Chloro-4-fluoro-5-nitropyrimidine in R&D


Synthesis of GPR119 Agonists for Metabolic Disease Programs

2-Chloro-4-fluoro-5-nitropyrimidine is the definitive precursor for constructing 5-nitropyrimidine-based GPR119 agonists that require a 2-fluoroaryl substituent for optimal activity. As demonstrated by SAR studies, this fluorinated scaffold is essential for achieving sub-nanomolar EC50 values, outperforming non-fluorinated analogs in direct comparisons [1].

Generation of Selective HDAC Inhibitor Libraries for Cancer Epigenetics

This compound serves as a validated starting point for synthesizing HDAC inhibitors with nanomolar potency (IC50 = 219 nM in HeLa cell extracts) [1]. It is particularly well-suited for medicinal chemistry groups seeking to explore the epigenetic space with novel, fluorinated chemotypes.

Diversity-Oriented Synthesis of Unsymmetrical 5-Nitropyrimidine Cores

Leverage the differential reactivity of the C2 chloro and C4 fluoro groups to execute sequential palladium-catalyzed aminations [1]. This allows for the efficient construction of complex, unsymmetrical di-substituted pyrimidine libraries that cannot be easily accessed using symmetrical 4,6-dichloro-5-nitropyrimidine, thereby enabling more diverse chemical space exploration [2].

Application
Selection Property
Validation Focus
GPR119 agonist probe synthesis
Fluorinated pharmacophore incorporation
Agonist functional assay context
HDAC inhibitor library synthesis
Nanomolar epigenetic probe access
HeLa nuclear extract HDAC assay review
Unsymmetrical pyrimidine core synthesis
Chemoselective SNAr reactivity
Sequential derivatization validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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